molecular formula C12H12N4 B1482213 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097970-00-6

1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Número de catálogo: B1482213
Número CAS: 2097970-00-6
Peso molecular: 212.25 g/mol
Clave InChI: OUHMBDHCABAZPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a functionalized derivative of the 1H-imidazo[1,2-b]pyrazole scaffold, a non-classical isostere of indole. This scaffold is notable for its enhanced aqueous solubility compared to indole-based structures, attributed to reduced lipophilicity (log D) and improved hydrogen-bonding capacity . The compound is synthesized via regioselective functionalization strategies, including Br/Mg-exchange and magnesiation/zincation with TMP-bases, enabling precise substitution at positions 1, 6, and 7 . Its pyridin-4-yl substituent at position 7 enhances π-stacking interactions, making it relevant for pharmaceutical and materials science applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-b]pyrazole core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency. The choice of solvents, reagents, and purification techniques are carefully controlled to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at specific positions on the imidazo[1,2-b]pyrazole ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Aplicaciones Científicas De Investigación

Case Studies

  • Study on Multiple Myeloma : Research indicates that compounds similar to 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole effectively inhibit the growth of multiple myeloma cells by targeting the TAK1 pathway. The introduction of various substituents on the imidazo core was shown to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Inhibition of Inflammatory Pathways

The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting pathways involved in the inflammatory response, particularly through the modulation of cytokine production and signaling pathways associated with inflammation. This makes it a candidate for treating conditions characterized by chronic inflammation .

Clinical Implications

  • Potential for Treating Autoimmune Diseases : Given its ability to modulate inflammatory responses, this compound could be explored as a treatment option for autoimmune diseases such as rheumatoid arthritis and lupus. By targeting specific kinases involved in immune cell activation, it may help reduce symptoms and improve patient outcomes .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic aromatic substitution and cross-coupling reactions. These methods allow for the introduction of various functional groups that can enhance biological activity and selectivity .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to identify key structural features that influence the activity of imidazo[1,2-b]pyrazole derivatives. Modifications at specific positions on the imidazo ring have led to improved potency against targeted kinases while reducing off-target effects .

Drug Development

The promising biological activities associated with this compound underscore its potential as a lead compound in drug development programs aimed at cancer and inflammatory diseases. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile.

Combination Therapies

Exploring combination therapies with existing anticancer agents or anti-inflammatory drugs may enhance efficacy while reducing the likelihood of resistance development in cancer treatments or exacerbation in inflammatory conditions.

Mecanismo De Acción

The mechanism by which 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs on the 1H-Imidazo[1,2-b]pyrazole Scaffold

The scaffold’s versatility allows tetra-functionalization, as demonstrated by derivatives bearing aryl, alkyl, and heteroaromatic groups. For example:

  • Pruvanserin Isostere (Compound 4) : Replaces indole in the serotonin antagonist pruvanserin with 1H-imidazo[1,2-b]pyrazole. This substitution reduces log D from 3.2 (pruvanserin) to 2.5, increasing aqueous solubility by >10-fold (Table 1) .
  • Push–Pull Dyes (Type 14) : Functionalized with electron-donating/withdrawing groups, these derivatives exhibit tunable fluorescence, highlighting the scaffold’s adaptability for optoelectronic applications .

Table 1. Physicochemical Comparison: Pruvanserin vs. Imidazo[1,2-b]pyrazole Isostere

Property Pruvanserin (Indole) 1H-Imidazo[1,2-b]pyrazole Isostere
log D 3.2 2.5
Aqueous Solubility (µg/mL) 15 180
Molecular Weight (g/mol) 348.4 330.3

Data sourced from comparative assays .

Isosteric Replacements: Indole vs. 1H-Imidazo[1,2-b]pyrazole

In contrast, the 1H-imidazo[1,2-b]pyrazole scaffold:

  • Reduces Lipophilicity : The additional nitrogen atom increases polarity, lowering log D by ~0.7 units .
  • Enhances Solubility : Improved hydrogen-bonding capacity (e.g., via pyridinyl substituents) boosts solubility in polar solvents .
  • Retains Bioactivity : The isostere maintains binding affinity in serotonin receptors, validating its utility in drug design .

Heterocyclic Analogs with Divergent Cores

  • Pyrazolo[3,4-d]pyrimidines (e.g., Compound 2) : Synthesized via cyclocondensation, these analogs exhibit rigid planar structures but higher log D (>3.5) due to fewer polar substituents .
  • Imidazo[1,2-a]pyridines (e.g., Compound 1l): Tetrahydroimidazo[1,2-a]pyridines, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl derivatives, show moderate solubility (51% yield) but require nitro/cyano groups for stabilization .
  • Pyrazolo[1,5-a]pyrimidines : Synthesized via aza-Wittig reactions, these derivatives lack the imidazo[1,2-b]pyrazole’s solubility advantages, with log D values >3.0 .

Key Differences :

  • Synthetic Routes : 1H-Imidazo[1,2-b]pyrazoles employ regioselective metalation , whereas pyrazolo[3,4-d]pyrimidines rely on cyclocondensation , limiting functional group diversity.
  • Solubility Trends : The imidazo[1,2-b]pyrazole core outperforms indole and pyrazolo-pyrimidines in aqueous media due to balanced polarity .

Actividad Biológica

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12_{12}H12_{12}N4_{4}
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 2097970-00-6

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties.

In Vitro Studies

In one study, the compound was evaluated against various bacterial strains. The results indicated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Pseudomonas aeruginosa0.35

These findings highlight the potential of this compound as an effective antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been extensively studied.

The compound has been shown to induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). It enhances caspase-3 activity significantly at concentrations as low as 10 μM .

Case Study: Breast Cancer Cells

In a specific study involving MDA-MB-231 cells:

  • Concentration : 10 μM
  • Caspase-3 Activity Increase : 1.33 to 1.57 times
  • Morphological Changes : Observed under microscopy indicating apoptosis.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vivo Studies

In animal models, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15080
IL-6200100

This reduction suggests that the compound may be effective in managing conditions characterized by inflammation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclocondensation or cyclization reactions. For imidazo[1,2-b]pyrazole derivatives, a common approach is the condensation of 2-aminoimidazole precursors with aliphatic or aromatic carbonyl compounds under acidic or basic conditions. For example, cyclocondensation between 2-aminoimidazole and pyridine-4-carbaldehyde derivatives can yield the target compound. Reaction parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) significantly affect regioselectivity and yield . Optimization via Design of Experiments (DoE) is recommended to minimize side products (e.g., dimerization) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer: Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and rule out tautomeric ambiguities. For example, pyridin-4-yl protons exhibit distinct downfield shifts (~8.5–8.7 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600–1650 cm⁻¹).
    Contradictions between experimental and theoretical spectra (e.g., DFT-calculated vs. observed NMR shifts) may arise due to solvent effects or crystal packing. Cross-validation with X-ray crystallography (if crystalline) resolves such discrepancies .

Q. What biological activities are reported for imidazo[1,2-b]pyrazole derivatives, and how are these assays designed?

Answer: Imidazo[1,2-b]pyrazoles exhibit anxiolytic, antimicrobial, and kinase-inhibitory properties. Assays often involve:

  • In vitro enzyme inhibition : IC50 determination via fluorescence-based kinase assays (e.g., JAK2/STAT3 pathways).
  • Cytotoxicity screening : SRB assays against cancer cell lines (e.g., HeLa, MDA-MB-231) with adriamycin as a reference .
  • Molecular docking : To predict binding modes to target proteins (e.g., ATP-binding pockets). Negative controls and triplicate measurements are essential to ensure reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Answer: Regioselectivity issues arise due to competing cyclization pathways (e.g., imidazo[1,2-a] vs. [1,2-b] isomers). Strategies include:

  • Computational modeling : Transition-state analysis using DFT (e.g., Gaussian 09) to predict favorable pathways .
  • Directing groups : Introducing electron-withdrawing groups (e.g., nitro) on the pyridine ring to stabilize intermediates .
  • Microwave-assisted synthesis : Enhances kinetic control, reducing unwanted byproducts .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Methyl groups enhance solubility compared to bulkier substituents (logP reduction by ~0.5 units).
  • Metabolic stability : In vitro microsomal assays (e.g., liver microsomes) show that electron-donating groups (e.g., methyl) slow CYP450-mediated oxidation.
  • Bioavailability : Pharmacokinetic studies in rodent models reveal higher AUC (area under the curve) for methylated derivatives due to reduced first-pass metabolism .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Free-energy perturbation (FEP) : Refines docking scores by accounting for solvation and entropy effects.
  • SAR (Structure-Activity Relationship) tables : Systematically compare substituent effects across analogs (e.g., EC50 vs. logD).
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or assay-specific artifacts .

Q. Methodological Recommendations

  • For synthetic challenges : Combine computational reaction path searching (e.g., AFIR method) with high-throughput screening .
  • For bioactivity contradictions : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
  • For structural analysis : Leverage Hirshfeld surface analysis to interpret non-covalent interactions in crystal structures .

Propiedades

IUPAC Name

1,6-dimethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-11(10-3-5-13-6-4-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHMBDHCABAZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.